![molecular formula C12H17ClN2O B1392389 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride CAS No. 1220033-43-1](/img/structure/B1392389.png)
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride
Vue d'ensemble
Description
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride, or commonly referred to as DIME, is a synthetic compound with a variety of applications in scientific research. DIME is a derivative of the isoquinoline family of compounds, and has been found to display a range of pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
Antioxidant and Anti-Diabetic Potential
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride shows promise in the field of antioxidant and anti-diabetic research. A study on novel chloroquinoline derivatives, which includes similar compounds, revealed their potential as effective antioxidant and anti-diabetic agents. These derivatives were synthesized and characterized, showing good inhibition of oxidative processes and potential for diabetes treatment through the inhibition of Glycogen Phosphorylase, a key enzyme in glucose metabolism (Murugavel et al., 2017).
Cytotoxic Activity in Cancer Research
The compound's derivatives have also been explored for their cytotoxic activity against various cancer cell lines. A study described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which showed potential cytotoxic effects on cancer cells. The research involved solid-phase synthesis and in vitro screening, indicating the compound's potential application in cancer treatment (Kadrić et al., 2014).
Vasodilatation Activity
A study on novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, closely related to the compound , revealed vasodilatation activity. This suggests potential applications in cardiovascular research and treatment, particularly in conditions requiring vasodilation (Zhang San-qi, 2010).
Antimicrobial and Antifungal Applications
Several studies indicate the antimicrobial and antifungal potential of derivatives of 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride. These derivatives have shown effectiveness against a range of bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Chitra et al., 2011), (Rao et al., 2015).
Synthesis and Structural Studies
Numerous studies have focused on the synthesis and structural elucidation of various derivatives of the compound, which is crucial for understanding its potential applications in different fields of medicine and chemistry (Connor et al., 1977), (Wei-yi, 2006).
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-8-12(15)14-7-6-10-4-2-3-5-11(10)9-14;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIMKILMSPRACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride | |
CAS RN |
1220033-43-1 | |
| Record name | Ethanone, 1-(3,4-dihydro-2(1H)-isoquinolinyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




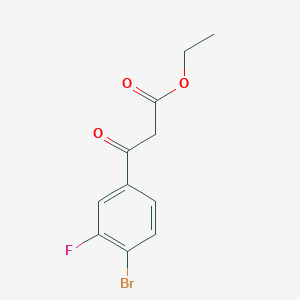
![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)
![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)


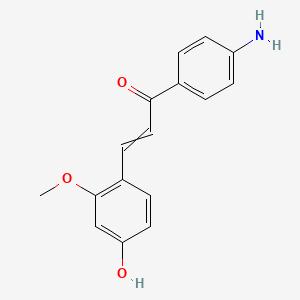
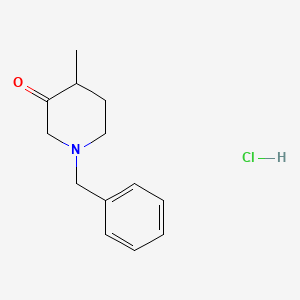
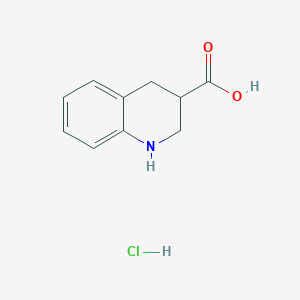
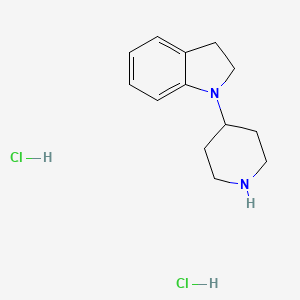

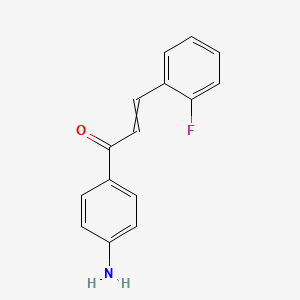
![3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392326.png)
